3-bromo-4-ethoxy-N-methylbenzamide
Description
3-Bromo-4-ethoxy-N-methylbenzamide is a benzamide derivative characterized by a bromine atom at the 3-position, an ethoxy group at the 4-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators, owing to their aromatic backbone and substituent versatility .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9-5-4-7(6-8(9)11)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
LOKIDBVMBWUBSG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the benzamide core significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Research Implications and Gaps
- Biological Activity : Derivatives like 3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide () highlight the role of heterocyclic appendages in targeting specific receptors, a strategy applicable to the ethoxy variant .
- Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating further studies.
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